molecular formula C13H14N2O3S B4677218 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B4677218
M. Wt: 278.33 g/mol
InChI Key: ARZLDVVSVVXEDP-UHFFFAOYSA-N
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Description

“2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that have been extensively studied due to their broad spectrum of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .


Molecular Structure Analysis

The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, have been found to exhibit significant antioxidant activity . This is determined by their total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective antioxidant activity compared to standards .

Antibacterial Activity

These compounds have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Antiviral Activity

Indole derivatives, which are structurally similar to benzamides, have shown antiviral activity . While this has not been directly observed with 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, it suggests potential antiviral applications for this compound .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that benzamides, including 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, may also have potential applications in the treatment of inflammatory conditions .

Anticancer Activity

Benzamides have been widely used in the treatment of cancer . Therefore, 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide could potentially have applications in cancer treatment .

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . This suggests that 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide could have potential industrial applications .

Drug Discovery

Amide compounds have been used in drug discovery . This suggests that 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide could be a valuable compound in the development of new drugs .

Peptide Synthesis

While not directly related to 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, similar compounds have been used as reagents for activating carboxylic acids in solution and solid phase peptide synthesis . This suggests potential applications of 2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide in peptide synthesis .

properties

IUPAC Name

2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-7-14-13(19-8)15-12(16)10-5-4-9(17-2)6-11(10)18-3/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZLDVVSVVXEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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